2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide
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Overview
Description
2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps. One common method includes the formation of the thiadiazole ring followed by the introduction of the phenoxy and phenylsulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control temperature, pressure, and other critical parameters.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide
- 5-{2-[(N-substituted aryl) amino]-1,3-thiazol-5-yl} 2-hydroxy benzamides
Uniqueness
What sets 2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H17N3O2S2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-phenoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H17N3O2S2/c1-13(23-14-8-4-2-5-9-14)17(22)19-18-21-20-16(25-18)12-24-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,19,21,22) |
InChI Key |
HJPFRCIGQKDSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)CSC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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